Synthesis of Hydantoins with Excellent Diastereoselectivity via Ureidomalonate Cascade Reaction
In a 2024 study, diethyl ureidomalonate was employed in a tunable cascade reaction with alkenyl azlactones to produce imide-functionalized hydantoins with excellent diastereoselectivity (>20:1 dr) under organocatalytic conditions [1]. In contrast, DEAM-based hydantoin syntheses (Gütschow et al., 1999) achieved yields of 45–86% but did not report stereochemical control as a primary objective, and the DEAM route requires an external urea source rather than leveraging an intrinsic ureido moiety .
| Evidence Dimension | Diastereoselectivity in hydantoin synthesis |
|---|---|
| Target Compound Data | >20:1 dr (excellent diastereoselectivity) |
| Comparator Or Baseline | Diethyl acetamidomalonate (DEAM): stereoselectivity not reported; external urea required |
| Quantified Difference | Enables stereodefined hydantoin scaffolds; DEAM routes focus on substitution diversity without intrinsic stereocontrol |
| Conditions | Organocatalysis with alkenyl azlactones; yields 45–86% |
Why This Matters
For procurement decisions involving stereochemically defined heterocyclic targets, DUM offers a differentiated diastereoselectivity profile that DEAM and aminomalonate analogs do not provide.
- [1] Chen L, et al. A tunable cascade reaction of ureidomalonates and alkenyl azlactones for the divergent synthesis of hydantoins with distinct functional groups. J Org Chem. 2024;89(5):3365-3382. doi:10.1021/acs.joc.3c02814. View Source
